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Abstract
Dimethyl trisulfide (DMTS) is a potent sulfur compound that can significantly impact the flavor

profile of alcoholic beverages such as beer and sake.[1][2][3][4] At low concentrations, it may

contribute to the overall complexity of the aroma, but at higher levels, it is often associated with

undesirable "cabbage-like," "over-boiled vegetable," or "onion-like" off-flavors.[2][5][6][7] The

flavor threshold for DMTS in beer is notably low, estimated to be around 10-100 parts per

trillion (ppt).[1] This application note provides a detailed protocol for the headspace analysis of

DMTS in beer and sake using Solid-Phase Microextraction (SPME) coupled with Gas

Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the

quantification of volatile sulfur compounds.[8][9][10]

Introduction
The formation of dimethyl trisulfide in beer and sake is a complex process that can occur

during storage.[1][3] Precursors to DMTS have been identified, including S-methylmethionine

(SMM) and 1,2-dihydroxy-5-(methylsulfinyl)pentan-3-one (DMTS-P1) in sake.[3][4][11] The

concentration of DMTS can be influenced by various factors in the brewing and fermentation

process, such as the raw materials used (e.g., malt and hops), yeast strain, and storage

conditions.[1][2][12][13] Accurate and reliable quantification of DMTS is crucial for quality

control and the development of strategies to manage its formation, thereby ensuring flavor

stability.[1][9]
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Headspace analysis is the preferred method for determining volatile compounds like DMTS in

complex matrices such as beer and sake.[8][14][15] SPME is a solvent-free extraction

technique that is simple, sensitive, and easily automated.[8][9] When combined with the

selectivity and sensitivity of GC-MS, it provides a powerful tool for the trace-level analysis of

sulfur compounds.[16][17][18]

Experimental Protocols
This section details the methodology for the headspace SPME-GC-MS analysis of DMTS in

beer and sake.

Sample Preparation
Sample Collection: Collect beer or sake samples in airtight containers, leaving minimal

headspace to prevent the loss of volatile compounds. If not analyzed immediately, store the

samples at 4°C.

Aliquoting: Prior to analysis, allow the sample to equilibrate to room temperature. For beer,

gently degas the sample to avoid excessive foaming during incubation. Place a 5-10 mL

aliquot of the beer or sake into a 20 mL headspace vial.

Matrix Modification (Optional but Recommended): To improve the extraction efficiency of

volatile compounds, add a salt, such as sodium chloride (NaCl), to the sample vial to

increase the ionic strength of the matrix. A typical concentration is 1-2 g of NaCl per 5-10 mL

of sample.

Internal Standard Spiking: Add an appropriate internal standard, such as deuterated dimethyl

sulfide (DMS-d6) or another suitable sulfur compound not present in the sample, to each vial

for accurate quantification.[19]

Vial Sealing: Immediately seal the vials with a magnetic screw cap containing a

PTFE/silicone septum.

Headspace Solid-Phase Microextraction (SPME)
SPME Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is

recommended for the extraction of volatile sulfur compounds.[8][19]
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Fiber Conditioning: Prior to its first use, and briefly before each analysis, condition the SPME

fiber according to the manufacturer's instructions, typically by heating it in the GC injection

port.

Incubation and Extraction: Place the sealed sample vial in a heated agitator. Incubate the

sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30

minutes) with agitation to facilitate the equilibration of DMTS between the sample and the

headspace.[14] Following incubation, expose the SPME fiber to the headspace of the vial for

a defined period (e.g., 15-30 minutes) to allow for the adsorption of volatile compounds.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port

of the GC-MS system for thermal desorption of the analytes.

GC Conditions:

Injector: Splitless mode, Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-

5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a column specifically designed for

volatile sulfur compounds.[15]

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for

a few minutes, then ramps up to a final temperature (e.g., 250°C). An example program:

Hold at 40°C for 3 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.
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Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification. For quantification,

Selective Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and

selectivity.[19] Key ions for DMTS (C₂H₆S₃) are m/z 126 (molecular ion), 93, and 79.

Data Presentation
Quantitative data for DMTS in beer and sake can vary significantly based on the style, age, and

storage conditions of the beverage. The following tables provide a summary of typical

concentration ranges reported in the literature.

Table 1: Dimethyl Trisulfide (DMTS) Concentration in Beer

Beer Style
DMTS Concentration
Range (ng/L or ppt)

Reference

Lager 50 - 150 [20]

Ales
Comparable to lagers in some

cases
[11]

Low-Malt Beer
Varies, can increase during

storage
[1]

Non-alcoholic Beer
Can be susceptible to DMTS

off-flavors
[2]

Table 2: Dimethyl Trisulfide (DMTS) Concentration in Sake

Sake Type
DMTS Concentration
Range (ng/L or ppt)

Reference

Stored/Aged Sake
Can be a significant contributor

to "hineka" off-flavor
[3][4]

Fresh Sake Generally lower concentrations [3]
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The following diagram illustrates the experimental workflow for the headspace analysis of

dimethyl trisulfide.

Sample Preparation Headspace SPME GC-MS Analysis

Data Analysis

Beer/Sake Sample Aliquot into Headspace Vial Add Salt (e.g., NaCl) Spike with Internal Standard Seal Vial Incubate and Agitate Expose SPME Fiber to Headspace Thermal Desorption in GC Inlet Chromatographic Separation Mass Spectrometric Detection

Compound Identification

Quantification

Click to download full resolution via product page

Caption: Experimental workflow for DMTS analysis.

Conclusion
This application note provides a comprehensive protocol for the headspace analysis of

dimethyl trisulfide in beer and sake using SPME-GC-MS. The described method is highly

sensitive and selective, making it suitable for the trace-level quantification required for quality

control and research in the brewing and sake industries. By accurately monitoring DMTS

levels, producers can gain valuable insights into flavor stability and take measures to prevent

the formation of undesirable off-flavors, ultimately ensuring a consistent and high-quality

product.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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